molecular formula C18H17F2NO B1436626 1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole CAS No. 886362-94-3

1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole

Cat. No.: B1436626
CAS No.: 886362-94-3
M. Wt: 301.3 g/mol
InChI Key: DPPNYCACUIUFAY-UHFFFAOYSA-N
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Description

1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole typically involves several steps. One common method starts with the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene, which is then aminated to yield 3,5-difluoroaniline . This intermediate is further reacted with other reagents to form the final indole derivative. Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3’,5’-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole involves its interaction with specific molecular targets. For instance, it has been shown to activate caspase-3, leading to apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as 1-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one and 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and applications

Properties

IUPAC Name

[1-(3,5-difluorophenyl)-3-propan-2-ylindol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c1-11(2)18-15-5-3-4-6-16(15)21(17(18)10-22)14-8-12(19)7-13(20)9-14/h3-9,11,22H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPNYCACUIUFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(C2=CC=CC=C21)C3=CC(=CC(=C3)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654067
Record name [1-(3,5-Difluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-94-3
Record name 1-(3,5-Difluorophenyl)-3-(1-methylethyl)-1H-indole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(3,5-Difluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole
Reactant of Route 2
1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole
Reactant of Route 3
1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole
Reactant of Route 4
1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole
Reactant of Route 5
1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole
Reactant of Route 6
1-(3',5'-Difluorophenyl)-2-hydroxymethyl-3-isopropylindole

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